Technical Whitepaper: (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)
Technical Whitepaper: (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-4-bromophenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an aminophenyl group with a bromine substituent, offers multiple reaction sites for the construction of more complex molecules. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route based on analogous reactions, and its potential applications in drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes information from available sources to provide a thorough technical resource.
Chemical and Physical Properties
(3-Amino-4-bromophenyl)methanol, also known as 3-Amino-4-bromobenzyl alcohol, is a fine chemical intermediate. The following table summarizes its key physical and chemical properties based on data from chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1261666-42-5 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [4][5] |
| Purity | ≥95-97% (commercially available) | [2][3] |
| Predicted Boiling Point | 335.8 ± 27.0 °C | [5] |
| Predicted Density | 1.660 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 14.05 ± 0.10 | [5] |
| Storage Conditions | 2-8°C, protect from light | [5] |
| SMILES | NC1=CC(CO)=CC=C1Br | [2] |
| InChI | InChI=1S/C7H8BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 |
Synthesis and Purification
Proposed Experimental Protocol: Reduction of 3-Amino-4-bromobenzoic Acid
This protocol is adapted from standard procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Figure 1: Proposed synthesis of (3-Amino-4-bromophenyl)methanol.
Materials:
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3-Amino-4-bromobenzoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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10% aqueous sodium hydroxide solution
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-amino-4-bromobenzoic acid (1 equivalent) in anhydrous THF.
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Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water.
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Workup: Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
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Extraction: Combine the filtrate and the washings, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure (3-Amino-4-bromophenyl)methanol.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the amine protons. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The benzylic CH₂ protons would be a singlet around δ 4.5 ppm. The OH and NH₂ protons will be broad singlets that are exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the amino group shifted upfield. The benzylic carbon (CH₂OH) would appear around δ 60-65 ppm.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and C-O stretch of the primary alcohol (~1050 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 of nearly equal intensity, which is characteristic of a monobrominated compound.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of (3-Amino-4-bromophenyl)methanol, possessing both a nucleophilic amino group and a primary alcohol, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.
Role as a Synthetic Intermediate
The amino and hydroxyl groups can be selectively protected and reacted to introduce a variety of functional groups. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl moieties.
Figure 2: Synthetic utility of (3-Amino-4-bromophenyl)methanol.
Potential in Medicinal Chemistry
Substituted aminobenzyl alcohols are common structural motifs in a variety of biologically active compounds. The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and can also be used to modulate the pharmacokinetic properties of a drug candidate. This makes (3-Amino-4-bromophenyl)methanol an attractive starting material for the synthesis of novel therapeutic agents. While no specific drug candidates derived directly from this compound are currently reported, its structural features suggest potential for its use in the development of kinase inhibitors, GPCR ligands, and other targeted therapies.
Safety and Handling
(3-Amino-4-bromophenyl)methanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(3-Amino-4-bromophenyl)methanol is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data in the public domain is currently scarce, its structural features and the reactivity of its functional groups suggest a wide range of possible applications. This technical guide provides a summary of the available information and a proposed synthetic route to aid researchers in utilizing this compound for the development of novel molecules. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.
References
- 1. Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. (3-amino-4-bromophenyl)methanol 95% | CAS: 1261666-42-5 | AChemBlock [achemblock.com]
- 5. (3-aMino-4-broMophenyl)Methanol | 1261666-42-5 [chemicalbook.com]
